![molecular formula C12H18ClNO4 B12292468 alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester CAS No. 24215-47-2](/img/structure/B12292468.png)
alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester is a chemical compound known for its diverse applications in scientific research. This compound is often used in studies related to plant physiology and biochemistry due to its ability to inhibit auxin action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester typically involves the esterification of alpha-(p-Chlorophenoxy)isobutyric acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Employed in studies related to plant physiology, particularly in inhibiting auxin action.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clofibric acid: Known for its lipid-lowering effects and used in the treatment of hyperlipidemia.
2-(p-Chlorophenoxy)-2-methylpropionic acid: Similar in structure and used in various biochemical studies.
Uniqueness
Alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its ability to inhibit auxin action sets it apart from other similar compounds .
Eigenschaften
24215-47-2 | |
Molekularformel |
C12H18ClNO4 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
2-aminoethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3.C2H7NO/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;3-1-2-4/h3-6H,1-2H3,(H,12,13);4H,1-3H2 |
InChI-Schlüssel |
KLPBTTNQRGAAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.